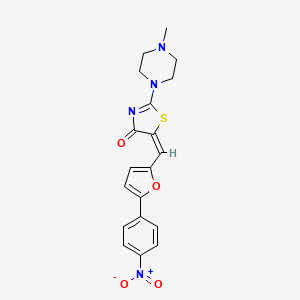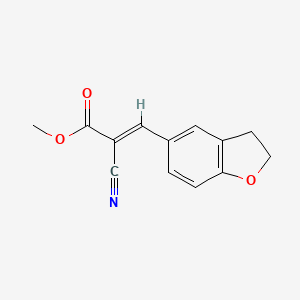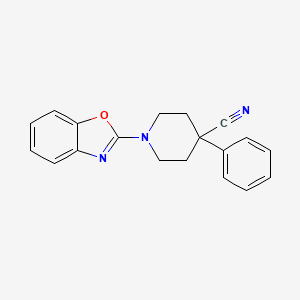![molecular formula C24H23N3O4 B15119475 3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B15119475.png)
3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a complex organic compound that features a trimethoxyphenyl group, an imidazopyridine core, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Imidazopyridine Core: This can be achieved by reacting α-bromoketones with 2-aminopyridines under specific conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through aromatic substitution reactions.
Formation of the Benzamide Moiety: The final step involves coupling the imidazopyridine core with the trimethoxyphenyl group and benzamide moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents.
Uniqueness
3,4,5-Trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C24H23N3O4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-15-10-11-27-20(12-15)25-21(16-8-6-5-7-9-16)23(27)26-24(28)17-13-18(29-2)22(31-4)19(14-17)30-3/h5-14H,1-4H3,(H,26,28) |
InChI-Schlüssel |
FBIPGBCUHWYLNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-Chlorophenyl)methyl]amino}-4-[(2,2-dimethoxyethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15119395.png)
![5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119399.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B15119406.png)
![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)

![1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119427.png)
![1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15119431.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119449.png)

![4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119461.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15119473.png)
